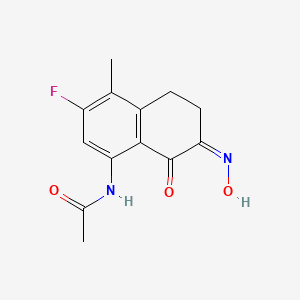
Exatecan intermediate 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan intermediate 11 is a chemical compound used as an intermediate in the synthesis of Exatecan, a potent antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Exatecan intermediate 11 can be synthesized through a series of chemical reactions starting from 3-fluoro-4-methylaniline. The process involves acylation, bromination, and cross-coupling reactions to form intermediate A. Intermediate A is then subjected to a rearrangement reaction to produce intermediate B, which is further processed to obtain Exatecan mesylate through deprotection, condensation, and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The starting materials are relatively inexpensive, and the reaction steps are designed to be simple and efficient, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Exatecan intermediate 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain Exatecan mesylate. Each reaction step is designed to produce high-purity intermediates that contribute to the overall efficiency of the synthesis process .
Scientific Research Applications
Exatecan intermediate 11 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Integral in the development of Exatecan, which is used in cancer treatment.
Industry: Employed in the large-scale production of Exatecan mesylate for pharmaceutical applications
Mechanism of Action
Exatecan intermediate 11, as part of the synthesis of Exatecan, contributes to the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Exatecan induces DNA damage, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another camptothecin derivative used as a topoisomerase I inhibitor.
Irinotecan: A camptothecin analog used in cancer therapy.
SN-38: The active metabolite of Irinotecan with potent antitumor activity
Uniqueness
Exatecan intermediate 11 is unique due to its role in the synthesis of Exatecan, which has shown superior antitumor activity compared to other camptothecin derivatives. Its water solubility and potent inhibition of DNA topoisomerase I make it a valuable compound in cancer treatment .
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |
InChI Key |
TUUIIOPQMWHACM-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
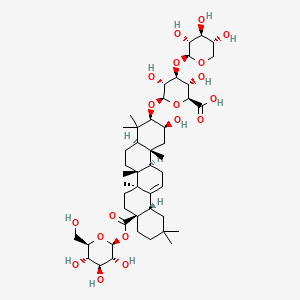
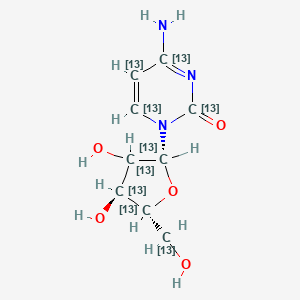
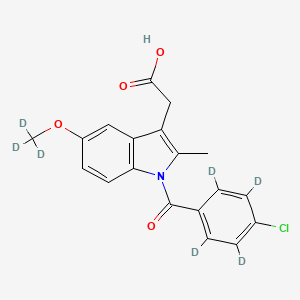

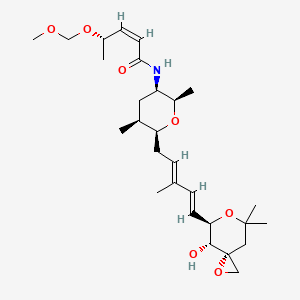
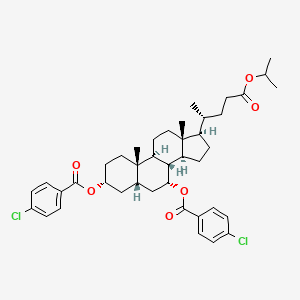
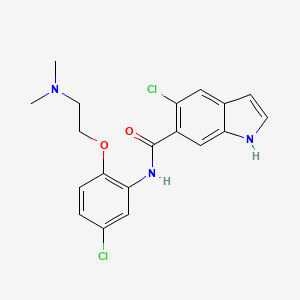
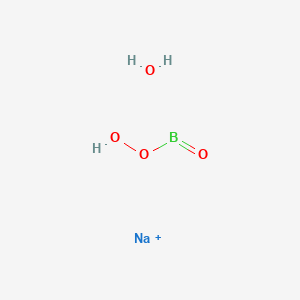


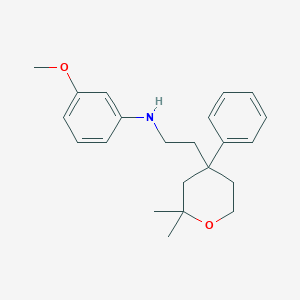
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
